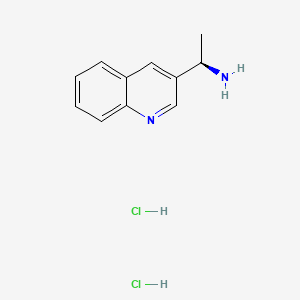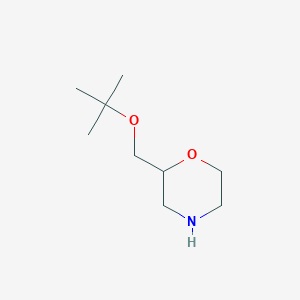
2-(Tert-butoxymethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxymethyl)morpholine is an organic compound with the molecular formula C9H19NO2 It features a morpholine ring substituted with a tert-butoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxymethyl)morpholine typically involves the reaction of morpholine with tert-butyl chloroacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Morpholine+tert-Butyl chloroacetate→this compound+HCl
The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butoxymethyl group.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butoxymethyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its ability to modify pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxymethyl)morpholine depends on its application. In synthetic chemistry, it acts as a nucleophile or electrophile in various reactions. Its tert-butoxymethyl group can provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The morpholine ring can interact with various molecular targets, potentially affecting biological pathways when used in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound without the tert-butoxymethyl group.
N-Methylmorpholine: A morpholine derivative with a methyl group instead of tert-butoxymethyl.
2-(Methoxymethyl)morpholine: Similar structure but with a methoxymethyl group.
Uniqueness
2-(Tert-butoxymethyl)morpholine is unique due to the presence of the bulky tert-butoxymethyl group, which can significantly alter its chemical reactivity and physical properties compared to other morpholine derivatives. This makes it particularly useful in applications where steric effects are crucial, such as in the design of selective catalysts or in the development of drugs with specific pharmacokinetic profiles.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
RGOKMMFQLOFNST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


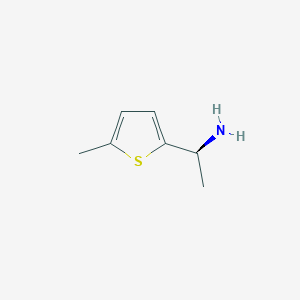
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
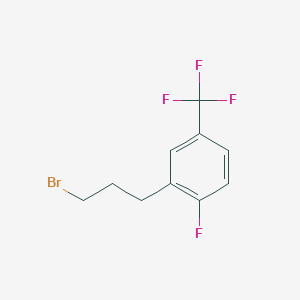
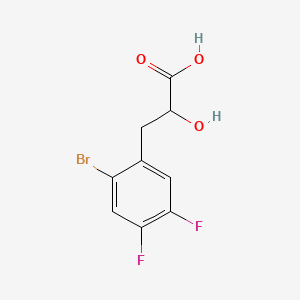
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
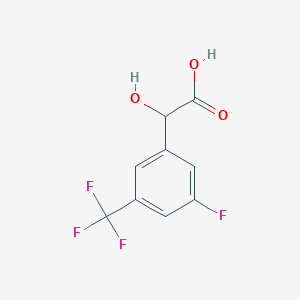
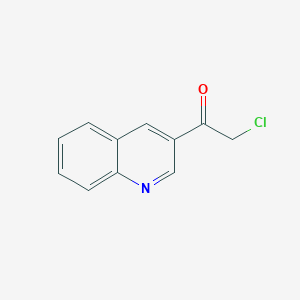
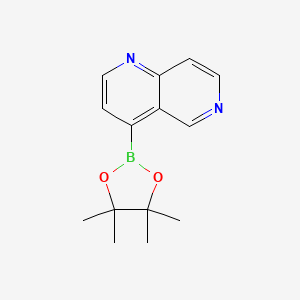
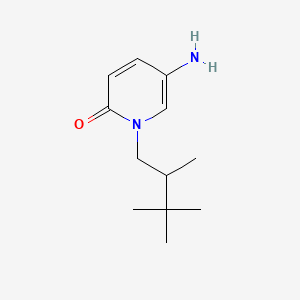
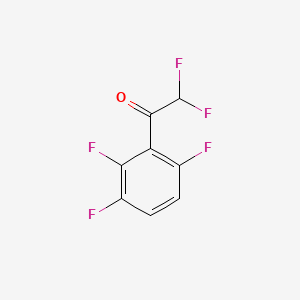
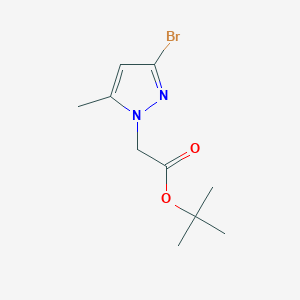
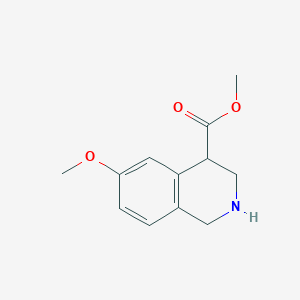
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
